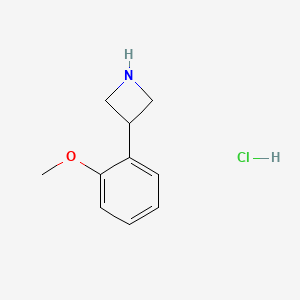
4-Phenyl-3-propyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3-propyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a phenyl group at the 4-position and a propyl group at the 3-position, making it a unique derivative of pyrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of phenylhydrazine with 3-propyl-1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-3-propyl-1H-pyrazol-5-amine would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-pyrazol-5-amine: Lacks the propyl group at the 3-position.
3-Propyl-1H-pyrazol-5-amine: Lacks the phenyl group at the 4-position.
4-Methyl-3-propyl-1H-pyrazol-5-amine: Has a methyl group instead of a phenyl group at the 4-position.
Uniqueness
4-Phenyl-3-propyl-1H-pyrazol-5-amine is unique due to the presence of both phenyl and propyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-phenyl-5-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-2-6-10-11(12(13)15-14-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,13,14,15) |
InChI Key |
LBMJNLWKZONOKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NN1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


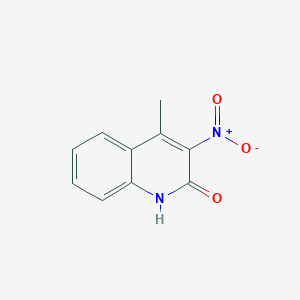


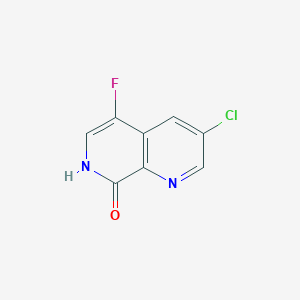

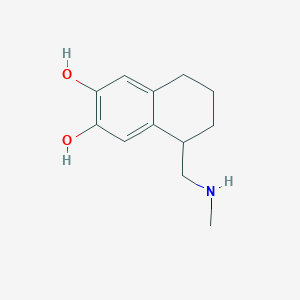
![4-Methoxyfuro[3,2-C]quinoline](/img/structure/B11898750.png)
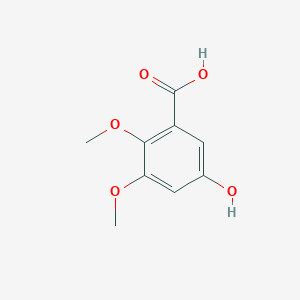

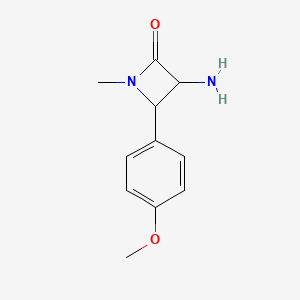
![1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11898771.png)


